molecular formula C12H11NO3 B1225280 4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one CAS No. 57784-65-3

4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one

Cat. No. B1225280
CAS RN: 57784-65-3
M. Wt: 217.22 g/mol
InChI Key: SJHPCNCNNSSLPL-CSKARUKUSA-N
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Description

4-(ethoxymethylene)-2-phenyloxazol-5-one is a 1,3-oxazole compound having a phenyl substituent at the 2-position, an ethoxymethylene group at the 4-position, and an oxo group at the 5-position. It is a chemical allergen used for immunological experiments, particularly for experiments on delayed type hypersensitivity. It has a role as an allergen. It is a member of 1,3-oxazoles and a gamma-lactone.
Immunologic adjuvant and sensitizing agent.

Scientific Research Applications

Fluorescent Analogues and Conjugates

4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one, a variant of oxazolone, has been synthesized for use as a fluorescent analogue. Its properties make it suitable for creating conjugates with amino acids for various analytical applications. These conjugates exhibit stable properties in both solid and aqueous forms, and their fluorescence characteristics are sensitive to pH changes, which can be useful in monitoring cellular compartments with different pH levels (Kóczán et al., 2001).

Reactivity with Proteins and Peptides

The chemical reactivity of oxazolone with proteins and peptides is noteworthy, specifically its rapid reaction with the amine group in lysine and with cysteine-peptides. This leads to the formation of various stable products, which is significant for understanding its role in skin sensitization and for designing peptide reactivity assays (Natsch et al., 2010).

Synthesis of Derivatives

Research has been conducted on the synthesis of 1-substituted-1,2,4-triazolin-5-one derivatives using ethoxymethylene carbamate, which demonstrates the potential for varied applications in the future (Zhang Juan & Fan Xiao-dong, 2006).

Polymer Applications

4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one is used in the synthesis of poly(2-oxazoline) based polymers. These polymers, with their diverse chemical properties and synthesis methodologies, are increasingly being explored for biomedical applications, particularly in drug, gene, and protein delivery (Sedláček et al., 2012).

Catalysis and Chemical Reactions

It also plays a role in various chemical reactions, such as in the formation of ortho-palladated complexes, demonstrating its utility in catalysis and organometallic chemistry. These complexes have been used in reactions like the hydrolysis of methylparathion, indicating potential applications in environmental chemistry (Kim, Liu, & Gabbaï, 2004).

properties

CAS RN

57784-65-3

Product Name

4-Ethoxymethylene-2-phenyl-2-oxazolin-5-one

Molecular Formula

C12H11NO3

Molecular Weight

217.22 g/mol

IUPAC Name

(4E)-4-(ethoxymethylidene)-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C12H11NO3/c1-2-15-8-10-12(14)16-11(13-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3/b10-8+

InChI Key

SJHPCNCNNSSLPL-CSKARUKUSA-N

Isomeric SMILES

CCO/C=C/1\C(=O)OC(=N1)C2=CC=CC=C2

SMILES

CCOC=C1C(=O)OC(=N1)C2=CC=CC=C2

Canonical SMILES

CCOC=C1C(=O)OC(=N1)C2=CC=CC=C2

Other CAS RN

15646-46-5

Pictograms

Irritant

synonyms

2-Phenyl-4-(ethoxymethylene)oxazol-5-one
4 Ethoxymethylene 2 phenyloxazolone
4-Ethoxymethylene-2-phenyloxazolone
Oxazolone

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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